molecular formula C12H21N5O2 B2463046 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide CAS No. 1492233-43-8

4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2463046
CAS RN: 1492233-43-8
M. Wt: 267.333
InChI Key: DEGLLVXDCNGJRW-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has been shown to have promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide may be able to disrupt the activity of these cancer-promoting proteins.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of HSP90 and other proteins in cancer cell growth and survival. However, one limitation of using the compound is that it may not accurately reflect the complexity of cancer in vivo. Lab experiments may not fully capture the interactions between cancer cells and the tumor microenvironment, which can influence the effectiveness of cancer treatments.

Future Directions

There are many potential future directions for research on 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of combination therapies that include the compound. For example, the compound has been shown to be effective against cancer stem cells, and combining it with other drugs that target these cells may lead to improved cancer treatment outcomes. Another area of interest is the development of new analogs of the compound with improved efficacy and pharmacokinetic properties. Finally, research on the use of the compound in combination with immunotherapies may lead to new treatment options for cancer patients.

Synthesis Methods

The synthesis of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves several steps. The starting material, 3-(morpholin-4-yl)propan-1-amine, is reacted with ethyl 2-cyanoacetate to form the corresponding pyrazole carboxamide. This intermediate is then treated with methylamine to form the final product.

Scientific Research Applications

4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that the compound is effective against a variety of cancer types, including breast, lung, and colon cancer. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

4-amino-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-16-9-10(13)11(15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLLVXDCNGJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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